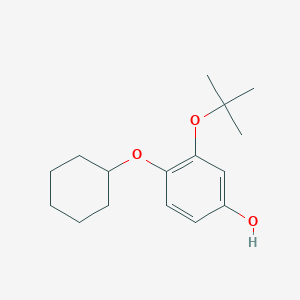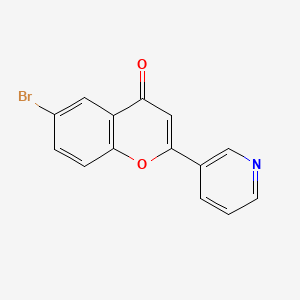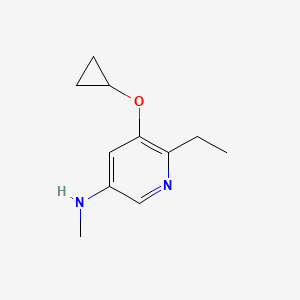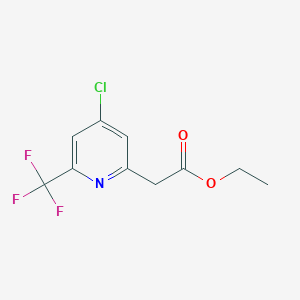
3-Tert-butoxy-4-(cyclohexyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxy-4-(cyclohexyloxy)phenol: is an organic compound with the molecular formula C16H24O3 . It is characterized by the presence of a tert-butoxy group and a cyclohexyloxy group attached to a phenol ring. This compound is primarily used in research settings and has various applications in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butoxy-4-(cyclohexyloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, tert-butyl alcohol, and cyclohexanol.
Reaction Conditions: The tert-butyl group is introduced to the phenol ring through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclohexyloxy Group Introduction: The cyclohexyloxy group is then introduced via an etherification reaction, where cyclohexanol reacts with the phenol derivative in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate adjustments for reaction conditions, purification processes, and safety measures.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tert-butoxy-4-(cyclohexyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butoxy and cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts, depending on the desired functional group.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
3-Tert-butoxy-4-(cyclohexyloxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and inhibition.
Medicine: Research into potential therapeutic applications, such as antioxidant properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Tert-butoxy-4-(cyclohexyloxy)phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Comparaison Avec Des Composés Similaires
4-Tert-butylphenol: Similar structure but lacks the cyclohexyloxy group.
4-Cyclohexyloxyphenol: Similar structure but lacks the tert-butoxy group.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups but no cyclohexyloxy group.
Uniqueness: 3-Tert-butoxy-4-(cyclohexyloxy)phenol is unique due to the presence of both tert-butoxy and cyclohexyloxy groups on the phenol ring, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H24O3 |
|---|---|
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C16H24O3/c1-16(2,3)19-15-11-12(17)9-10-14(15)18-13-7-5-4-6-8-13/h9-11,13,17H,4-8H2,1-3H3 |
Clé InChI |
DRPBMAMYPNOLTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CC(=C1)O)OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone](/img/structure/B14844911.png)








